2-Chloro-6-methoxypyridine
Overview
Description
2-Chloro-6-methoxypyridine is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent in the synthesis of imidazo[1,2-a]pyrimidines, which are functionally selective GABAA ligands . It can also be used to synthesize oxazolidinedione-arylpyridinones, which act as EP3 receptor antagonists .
Temporal Effects in Laboratory Settings
Its FT-Raman and Fourier transform infrared (FTIR) spectra have been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the hydrogen atom at the 6-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include piperidine derivatives
Scientific Research Applications
2-Chloro-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the functional groups present and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyridine
- 2-Chloro-3-hydroxypyridine
- 2-Chloro-6-methylpyridine
- 6-Chloro-2-hydroxypyridine .
Uniqueness
2-Chloro-6-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGOGHLNAJECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169247 | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-64-7 | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characteristics of 2-Chloro-6-methoxypyridine?
A1: this compound is an aromatic compound with the molecular formula C6H6ClNO. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position. [, , ] Several studies have investigated its spectroscopic properties:
- Vibrational Spectroscopy: Comprehensive vibrational analyses, including infrared (IR) and Raman spectra, have been performed. Researchers used ab initio calculations with Hartree-Fock 6-31G and B3LYP/6-31G basis sets to assign vibrational bands and predict intensities. [, ]
- Electronic Spectroscopy: Studies have explored the electronic transitions of this compound in various solvents. These analyses focused on the effects of the chlorine atom and solvent polarity on the absorption bands, particularly the π-π and n-π transitions. []
- NMR Spectroscopy: Both 1H and 13C NMR data have been utilized to characterize the structure and electronic environment of this compound. []
Q2: How is computational chemistry being employed in research on this compound?
A2: Computational methods play a crucial role in understanding the properties and behavior of this compound. Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311++G (d,p) basis set, have been employed to:
- Predict Molecular Properties: This includes determining the optimized geometry, electronic structure, vibrational frequencies, and spectroscopic properties of both monomeric and dimeric forms of the molecule. []
- Investigate Intermolecular Interactions: Computational analysis can provide insights into the nature and strength of interactions between this compound molecules, such as the formation of head-to-tail (HT) and head-to-head (HH) dimers. []
- Evaluate Reactivity and Properties: Fukui functions, global softness, and molecular electrostatic potential (MEP) maps derived from computational studies help identify reactive sites and predict chemical reactivity. []
Q3: Are there any known applications of this compound in synthetic chemistry?
A3: Yes, this compound serves as a valuable starting material or intermediate in various chemical syntheses.
- Synthesis of Imidazopyridines: A notable example is its use in the synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine. This process involves a multi-step procedure starting with this compound, highlighting its versatility in building more complex heterocyclic systems. []
- Synthesis of Camptothecin Analogs: this compound plays a key role in the synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a vital intermediate for producing camptothecin analogs, some of which are used in cancer treatment. []
Q4: What are the potential environmental impacts of this compound?
A4: While the provided research papers do not specifically address the environmental impact of this compound, it's crucial to consider potential concerns related to its production, use, and disposal:
Q5: Are there any studies on the formation of metal complexes with this compound?
A5: While limited information is available in the provided abstracts, research suggests the potential for this compound to act as a ligand in metal complex formation. One study mentions the synthesis of new Copper(II) complexes with this compound. [] Further investigation into the coordination chemistry of this compound could reveal interesting properties and potential applications in areas such as catalysis or materials science.
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